molecular formula C17H20N4O B11006156 N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide

Cat. No.: B11006156
M. Wt: 296.37 g/mol
InChI Key: XUWWPPHPGZLSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide is a synthetic compound featuring a hybrid structure combining imidazole and indole moieties linked via a butanamide chain. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is known for its role in biological systems (e.g., histidine derivatives), while the indole group, a bicyclic aromatic system, is prevalent in bioactive molecules like serotonin and tryptophan derivatives .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C17H20N4O/c22-17(19-9-8-14-11-18-12-21-14)7-3-4-13-10-20-16-6-2-1-5-15(13)16/h1-2,5-6,10-12,20H,3-4,7-9H2,(H,18,21)(H,19,22)

InChI Key

XUWWPPHPGZLSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC3=CN=CN3

Origin of Product

United States

Preparation Methods

Key Components

ComponentFunctionSynthesis Route
Indole-3-butyric acidIndole backboneOxidation of indole-3-butanol or hydrolysis of indole-3-butyronitrile
2-(1H-imidazol-4-yl)ethylamineImidazole side chainAlkylation of imidazole-4-carboxaldehyde with ethylamine via reductive amination

Amide Bond Formation Methods

The amide bond is typically formed using coupling agents or activated esters . Below are the most effective methods, with experimental conditions and yields.

Method 1: 1,1'-Carbonyldiimidazole (CDI) Activation

This method activates the carboxylic acid to a reactive intermediate for nucleophilic attack by the amine.

StepReagents/ConditionsYieldReference
1. Activate indole-3-butyric acidCDI, THF, 20°C, 1.5 hr96% (for butanamide)
2. Couple with 2-(1H-imidazol-4-yl)ethylamineAmine, THF, 20°C, 2.5 hr~80% (estimated)

Mechanism :

  • CDI reacts with indole-3-butyric acid to form an imidazolide intermediate.

  • The amine nucleophilically attacks the carbonyl carbon, releasing imidazole and forming the amide.

Advantages :

  • High efficiency for primary amines.

  • Mild conditions suitable for sensitive functional groups.

Limitations :

  • CDI is moisture-sensitive, requiring anhydrous conditions.

Method 2: EDC/HOBt Coupling

Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are widely used for amide bond formation.

StepReagents/ConditionsYieldReference
1. Activate acidEDC, HOBt, DMF, 0°C to RT, 2 hr75–85%
2. Add amine2-(1H-imidazol-4-yl)ethylamine, DMF, RT, 12 hr

Mechanism :

  • EDC activates the carboxylic acid to an O-acylisourea intermediate.

  • HOBt stabilizes the intermediate and enhances nucleophilic attack by the amine.

Advantages :

  • Broad compatibility with diverse amines.

  • Scalable for library synthesis.

Limitations :

  • Requires inert atmosphere for optimal yields.

Method 3: DCC/DMAP Activation

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enable coupling without HOBt.

StepReagents/ConditionsYieldReference
1. Activate acidDCC, DMAP, CH₂Cl₂, 0°C to RT, 4 hr70–80%
2. Add amine2-(1H-imidazol-4-yl)ethylamine, CH₂Cl₂, RT, 12 hr

Mechanism :

  • DCC activates the acid to an O-acylisourea.

  • DMAP catalyzes the reaction by stabilizing intermediates.

Advantages :

  • Avoids HOBt-related side products.

Limitations :

  • Requires precise stoichiometry to minimize urea byproducts.

Synthesis of Key Intermediates

Indole-3-butyric Acid

This intermediate is synthesized via oxidation or hydrolysis:

MethodReagents/ConditionsYieldReference
Oxidation of indole-3-butanolKMnO₄, acidic conditions60–70%
Hydrolysis of indole-3-butyronitrileH₂SO₄, H₂O, reflux85%

Purification : Recrystallization from ethyl acetate/hexane.

2-(1H-imidazol-4-yl)ethylamine

Synthesized via reductive amination:

StepReagents/ConditionsYieldReference
1. Oxidize imidazole-4-methanolCrO₃, H₂SO₄, acetone65%
2. React with ethylamineNaBH₃CN, MeOH, RT, 24 hr80%

Purification : Column chromatography (SiO₂, CHCl₃/MeOH).

Comparison of Coupling Methods

Parameter CDI Activation EDC/HOBt DCC/DMAP
Yield 80–90%75–85%70–80%
Reaction Time 4–6 hr12–24 hr12–24 hr
Solvent THFDMFCH₂Cl₂
Amine Compatibility Primary aminesPrimary/secondaryPrimary/secondary
Scalability HighHighModerate

Challenges and Optimization

  • Side Reactions : Imidazole’s basicity may compete with amine nucleophilicity, requiring excess amine.

  • Purification : Column chromatography is critical to remove CDI or DCC byproducts.

  • Stereochemistry : No chiral centers are present, simplifying purification.

Chemical Reactions Analysis

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The imidazole and indole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using appropriate reagents and conditions.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Due to its imidazole and indole components, it has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the indole ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Imidazole Derivatives ()

Compounds in are Schiff bases derived from 2-(1H-imidazol-4-yl)ethylamine, such as H2–H10 , featuring aromatic aldehydes (e.g., furan, methoxybenzene). These exhibit yields of 45–85% and melting points (m.p.) ranging from 145–205°C, influenced by substituent polarity and crystallinity . In contrast, the target compound replaces the Schiff base linkage with a butanamide chain, which may enhance hydrolytic stability and solubility. lists N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide , which replaces indole with a thiazole-carboxamide group, highlighting the impact of heterocycle substitution on target selectivity .

Indole-Containing Compounds ()

  • Compound 151 () : A CK1δ inhibitor with a pyridine-amine core, fluorophenyl, and methylthio-imidazole groups. It has a molecular weight of 443.54, yield of 73%, and m.p. of 122°C. The indole ethylamine moiety resembles the target compound, but the pyridine and sulfur-containing groups likely alter pharmacokinetics .
  • 227a (): A benzenesulfonamide-indole derivative synthesized via hydroformylation/indolization (59% yield).
  • Compound 24 () : A benzimidazole-morpholine derivative with indole ethyl (49% yield). Its bulky structure suggests distinct binding modes compared to the simpler butanamide linker in the target .

Amide/Sulfonamide Linkers ()

  • Compound 1 () : A thiazole-carboxamide-indole analog synthesized via mixed anhydride coupling. The carboxamide group mirrors the target’s amide functionality, but the thiazole ring may confer different electronic properties. This compound exhibits algaecidal activity, suggesting the target’s amide chain could be optimized for similar applications .

Physicochemical Properties

Compound m.p. (°C) Molecular Weight Key Functional Groups
Target Compound N/A N/A Imidazole, indole, butanamide
H2 202–205 N/A Imidazole, furan Schiff base
Compound 151 122 443.54 Fluorophenyl, methylthio
227a N/A N/A Benzenesulfonamide, indole

The target’s imidazole and indole groups may increase melting point (>150°C) due to aromatic stacking, similar to H2 . The butanamide chain’s flexibility could reduce crystallinity compared to rigid Schiff bases.

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This compound features an indole moiety, which is known for its diverse biological properties, and an imidazole group that may enhance its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The indole and imidazole groups may facilitate binding to various receptors, including serotonin receptors and ion channels.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Antioxidant Activity : Preliminary studies suggest that related compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to this compound. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
4-MethylcoumarinPC340.1
5-FarnesyloxycoumarinDU14598.14
This compoundTBDTBDTBD

These findings suggest that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells.

Antioxidant Properties

Research indicates that related indole and imidazole derivatives possess antioxidant properties. For instance, studies show that these compounds can scavenge free radicals effectively:

Compound NameAssay TypeIC50 (mg/mL)Reference
Indole DerivativeDPPH Scavenging0.09–0.12
Imidazole DerivativeABTS ScavengingTBDTBD

These properties may contribute to their therapeutic effects in conditions associated with oxidative stress.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neuropathic Pain Models : In vivo studies have shown that compounds with similar imidazole structures can effectively reduce pain responses in animal models by acting on sodium channels .
  • Anti-inflammatory Effects : Compounds derived from indole and imidazole frameworks have been reported to exhibit anti-inflammatory properties, suggesting potential use in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of imidazole and indole derivatives via amide bond formation. Key steps include:

  • Imidazole activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the ethylamine moiety .
  • Indole functionalization : Protect the indole nitrogen prior to coupling to prevent side reactions .
  • Purification : Employ column chromatography (e.g., silica gel, eluting with CH₂Cl₂:MeOH gradients) and recrystallization (e.g., ethanol/water) to achieve >95% purity . Yield optimization requires temperature control (0–25°C for coupling) and inert atmospheres (N₂/Ar) to minimize oxidation .

Q. How is the structural integrity of this compound validated in synthetic batches?

Use a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., indole NH at δ 10–12 ppm, imidazole protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₉N₅O: 321.16; observed: 321.15) .
  • Elemental analysis : CHN analysis to confirm stoichiometry (e.g., C 63.5%, H 5.9%, N 21.8%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antiproliferative activity : MTT assay using cancer cell lines (e.g., PC-3, melanoma) with IC₅₀ calculations .
  • Antimicrobial activity : Pseudomonas aeruginosa MH602 lasB reporter strain assays, monitoring GFP expression inhibition .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., PKC isoforms) or tubulin polymerization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target affinity and selectivity?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) on the indole ring to enhance tubulin binding affinity (e.g., ABI-231 analogs with 10ab IC₅₀ = 12 nM vs. parent IC₅₀ = 45 nM) .
  • Steric optimization : Replace the butanamide chain with rigid linkers (e.g., triazoles) to reduce conformational entropy and improve PKCα binding .
  • Crystallographic validation : Use X-ray structures (e.g., PDB 3U8) to guide substitutions that fill hydrophobic pockets in target proteins .

Q. What strategies address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm tubulin inhibition via both polymerization assays (e.g., turbidity at 350 nm) and immunofluorescence microscopy .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logD values, protein binding percentages) to identify confounding factors .

Q. How can in vivo models evaluate efficacy against resistant cancers?

  • Xenograft models : Use taxane-resistant PC-3/TxR tumors to assess metastasis inhibition (e.g., 10bb analog reduced tumor volume by 68% vs. control) .
  • Pharmacokinetics : Monitor plasma half-life (e.g., IV administration: t₁/₂ = 4.2 hrs) and bioavailability (e.g., oral: 42% in murine models) .
  • Toxicity profiling : Measure off-target effects via hERG channel assays and liver enzyme panels (ALT/AST) .

Q. What analytical methods resolve impurities in scaled-up synthesis?

  • HPLC-MS : Use C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect and quantify byproducts (e.g., deaminated analogs) .
  • Preparative SFC : Supercritical fluid chromatography to separate enantiomers if chiral centers form during synthesis .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolysis-prone sites (e.g., amide bonds) .

Q. How can computational tools guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Molecular dynamics : Simulate partition coefficients (logP) and polar surface area (PSA) to predict BBB permeability (target: logP < 5, PSA < 90 Ų) .
  • Docking studies : Use AutoDock Vina to model interactions with P-glycoprotein and avoid efflux .
  • QSAR models : Train algorithms on datasets of CNS-active drugs to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.